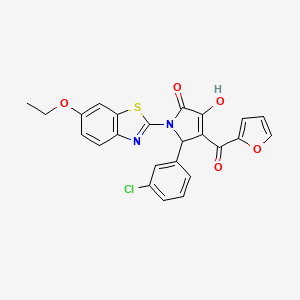![molecular formula C23H20N4O3S B12146128 3-(3,4-Dimethyl-benzenesulfonyl)-1-furan-2-ylmethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B12146128.png)
3-(3,4-Dimethyl-benzenesulfonyl)-1-furan-2-ylmethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure comprises a furan-2-ylmethyl group, a benzenesulfonyl moiety, and an amino group attached to the quinoxaline ring.
- This compound exhibits interesting pharmacological properties due to its unique structural features.
3-(3,4-Dimethyl-benzenesulfonyl)-1-furan-2-ylmethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine: is a complex organic compound with a fused quinoxaline and pyrroloquinoline core.
Preparation Methods
- Industrial production methods may involve variations of this synthetic route or other innovative approaches.
Metal-free visible-light-initiated direct C3 alkylation: of quinoxalin-2(1H)-ones and coumarins has been reported. Unactivated alkyl iodides serve as alkylation reagents, allowing facile access to 3-alkylated derivatives.
Chemical Reactions Analysis
Reactions: It can undergo various transformations, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: 3-alkylated quinoxalin-2(1H)-ones and coumarins.
Scientific Research Applications
Medicine: Potential as a drug scaffold due to its diverse reactivity and structural complexity.
Chemistry: Used in synthetic methodologies and as a building block.
Biology: Investigated for biological activity (e.g., anticancer, antimicrobial).
Industry: May find applications in materials science or catalysis.
Mechanism of Action
Targets: Specific molecular targets would require further research.
Pathways: Likely involves interactions with cellular receptors or enzymes.
Comparison with Similar Compounds
Uniqueness: Its fused quinoxaline-pyrroloquinoline core sets it apart.
Similar Compounds: Other quinoxaline derivatives, such as 3,4-dihydroquinoxalin-2-ones, and related sulfonyl-substituted compounds like (3-Chloro-quinoxalin-2-yl)-(3,4-dimethyl-benzenesulfonyl)-acetonitrile.
Remember, this compound’s potential lies in its versatility and intriguing structure Researchers continue to explore its applications across various fields
Properties
Molecular Formula |
C23H20N4O3S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C23H20N4O3S/c1-14-9-10-17(12-15(14)2)31(28,29)21-20-23(26-19-8-4-3-7-18(19)25-20)27(22(21)24)13-16-6-5-11-30-16/h3-12H,13,24H2,1-2H3 |
InChI Key |
KTKVGRJHLNLWFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12146055.png)
![Ethyl 2-{2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimi din-2-ylthio]acetylamino}acetate](/img/structure/B12146060.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12146070.png)
![{3-[(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)amino]propyl}dimethylamine](/img/structure/B12146086.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-phenyl-3-pyrrolin-2-one](/img/structure/B12146089.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12146090.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12146105.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12146106.png)
![3-hydroxy-6-(hydroxymethyl)-2-{(pyridin-2-ylamino)[4-(trifluoromethyl)phenyl]methyl}-4H-pyran-4-one](/img/structure/B12146108.png)
![(5Z)-3-(4-methoxybenzyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12146116.png)
![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12146124.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12146132.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12146134.png)
